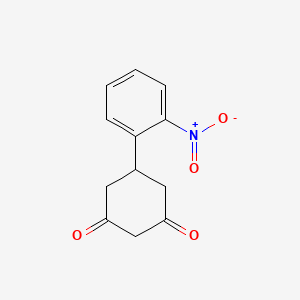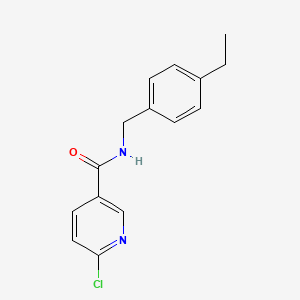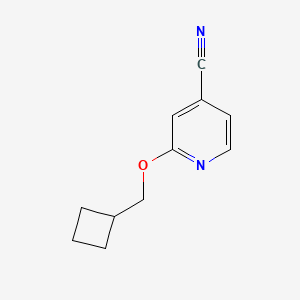![molecular formula C11H19Cl2N3O B1394429 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride CAS No. 1282295-12-8](/img/structure/B1394429.png)
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
Übersicht
Beschreibung
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride, also abbreviated as 6-DMPDA, is a chemical compound with significant importance in scientific research and potential applications in various fields of industry1. It has a molecular formula of C11H19Cl2N3O and a molecular weight of 280.19 g/mol21.
Synthesis Analysis
Unfortunately, the specific synthesis process for 6-DMPDA is not readily available from the search results. However, it’s worth noting that this compound is available for purchase from various chemical suppliers32, indicating that it can be synthesized in a laboratory setting.Molecular Structure Analysis
The molecular structure of 6-DMPDA is defined by its molecular formula, C11H19Cl2N3O21. This indicates that the molecule is composed of 11 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom. However, the specific arrangement of these atoms in the molecule, which would provide more detailed insights into its structure, is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 6-DMPDA are not provided in the search results. However, given its molecular structure, it’s likely that it can participate in a variety of chemical reactions, particularly those involving its nitrogen and oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-DMPDA, such as its melting point, boiling point, and density, are not provided in the search results4. However, these properties could potentially be determined through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of the compound 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride has been detailed in various research studies. For instance, Niedrich et al. (1986) elucidated a method involving cyclization and degradation steps, yielding the compound with high purity for pharmaceutical use (Niedrich, H., Heyne, H., Schrötter, E., Jänsch, H., Heidrich, H., Faust, G., & Lohmann, D., 1986).
Optical and Electrochemical Properties
- The compound's derivatives, particularly those involving electron-donating amino groups like dimethylamine, piperidine, and morpholine, have been studied for their optical and electrochemical properties. Palion-Gazda et al. (2019) reported on the structure-dependent fluorescence properties in both solution and solid states, highlighting the influence of the amine donors and nitrogen-based π-deficient heterocycles on these properties. This research can provide insights into the use of such compounds in advanced materials and sensing technologies (Palion-Gazda, J., Machura, B., Klemens, T., Szłapa-Kula, A., Krompiec, S., Siwy, M., Janeczek, H., Schab-Balcerzak, E., Grzelak, J., & Maćkowski, S., 2019).
Synthesis and Anticancer Activity
- The compound's framework has been utilized in synthesizing various derivatives with significant biological activities. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for anticancer activity, showcasing the potential of this compound in medicinal chemistry (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Synthesis of Novel Scaffolds and Antimicrobial Activities
- The core structure of 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride has been modified to create new scaffolds with potential antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of compounds and tested them against bacterial, fungal strains, and mycobacterium tuberculosis, illustrating the compound's versatility in developing novel therapeutic agents (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).
Synthesis in Coordination Chemistry
- The compound and its related structures have found applications in coordination chemistry. For instance, Sadimenko (2011) discussed the use of aminopyridine derivatives, including those related to 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride, in forming organometallic complexes, indicating its potential in developing materials with specific electronic or catalytic properties (Sadimenko, A., 2011).
Fluorescent Chemosensors
- The compound's derivatives have been used in the development of chemosensors. Cai et al. (2017) prepared 6-aminoquinolines with various N-substituents, including structures similar to the compound , for detecting nerve-agent mimics, showcasing its application in safety and environmental monitoring (Cai, Y., Li, C., & Song, Q.-H., 2017).
Safety And Hazards
The safety and hazards associated with 6-DMPDA are not specified in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.
Zukünftige Richtungen
The future directions for research and applications involving 6-DMPDA are not specified in the search results. However, given its significance in scientific research and potential industrial applications1, it’s likely that further studies will continue to explore its properties and potential uses.
Eigenschaften
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H/t8-,9+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAMNDBJSINTP-DRJPZDRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)



![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)